Tetramethyl 9'-[{4-[4,5-bis(methoxycarbonyl)-1,3-dithiol-2-ylidene]-1,2,2-trimethyl-3-thioxo-1,2,3,4-tetrahydroquinolin-6-yl}(phenyl)methyl]-5',5',6'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thi
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Overview
Description
Tetramethyl 9’-[{4-[4,5-bis(methoxycarbonyl)-1,3-dithiol-2-ylidene]-1,2,2-trimethyl-3-thioxo-1,2,3,4-tetrahydroquinolin-6-yl}(phenyl)methyl]-5’,5’,6’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thi is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as dithioles, methoxycarbonyl groups, and a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethyl 9’-[{4-[4,5-bis(methoxycarbonyl)-1,3-dithiol-2-ylidene]-1,2,2-trimethyl-3-thioxo-1,2,3,4-tetrahydroquinolin-6-yl}(phenyl)methyl]-5’,5’,6’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thi typically involves multi-step organic reactions. The key steps include the formation of the dithiolene moiety, the introduction of methoxycarbonyl groups, and the construction of the spiro linkage. Common reagents used in these reactions include dimethyl acetylenedicarboxylate, various thiols, and catalysts such as copper or palladium complexes.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Tetramethyl 9’-[{4-[4,5-bis(methoxycarbonyl)-1,3-dithiol-2-ylidene]-1,2,2-trimethyl-3-thioxo-1,2,3,4-tetrahydroquinolin-6-yl}(phenyl)methyl]-5’,5’,6’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thi undergoes various chemical reactions, including:
Oxidation: The dithiolene moiety can be oxidized to form disulfides.
Reduction: Reduction reactions can convert the methoxycarbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxycarbonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield disulfides, while reduction can produce alcohols or amines.
Scientific Research Applications
Tetramethyl 9’-[{4-[4,5-bis(methoxycarbonyl)-1,3-dithiol-2-ylidene]-1,2,2-trimethyl-3-thioxo-1,2,3,4-tetrahydroquinolin-6-yl}(phenyl)methyl]-5’,5’,6’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thi has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.
Mechanism of Action
The mechanism of action of Tetramethyl 9’-[{4-[4,5-bis(methoxycarbonyl)-1,3-dithiol-2-ylidene]-1,2,2-trimethyl-3-thioxo-1,2,3,4-tetrahydroquinolin-6-yl}(phenyl)methyl]-5’,5’,6’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thi involves interactions with specific molecular targets and pathways. The compound’s dithiolene moiety can interact with metal ions, influencing redox reactions and enzyme activities. Additionally, the methoxycarbonyl groups may participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s biological activity.
Comparison with Similar Compounds
Tetramethyl 9’-[{4-[4,5-bis(methoxycarbonyl)-1,3-dithiol-2-ylidene]-1,2,2-trimethyl-3-thioxo-1,2,3,4-tetrahydroquinolin-6-yl}(phenyl)methyl]-5’,5’,6’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thi can be compared with similar compounds such as:
- Tetramethyl 1,1′-(2-[{4,5-bis(methoxycarbonyl)-1H-1,2,3-triazol-1-yl}methyl]-2-[(4-methylphenyl)sulfonamido]propane-1,3-diyl)bis(1H-1,2,3-triazole-4,5-dicarboxylate)
- 1,3,6,8-Tetrakis(4-aminophenyl)pyrene
These compounds share structural similarities but differ in their functional groups and specific applications. Tetramethyl 9’-[{4-[4,5-bis(methoxycarbonyl)-1,3-dithiol-2-ylidene]-1,2,2-trimethyl-3-thioxo-1,2,3,4-tetrahydroquinolin-6-yl}(phenyl)methyl]-5’,5’,6’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thi is unique due to its spiro linkage and the combination of dithiolene and methoxycarbonyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C51H48N2O12S6 |
---|---|
Molecular Weight |
1073.3 g/mol |
IUPAC Name |
tetramethyl 9'-[[4-[4,5-bis(methoxycarbonyl)-1,3-dithiol-2-ylidene]-1,2,2-trimethyl-3-sulfanylidenequinolin-6-yl]-phenylmethyl]-5',5',6'-trimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C51H48N2O12S6/c1-49(2)40(66)32(48-68-36(44(56)62-9)37(69-48)45(57)63-10)27-22-25(18-20-29(27)52(49)5)31(24-16-14-13-15-17-24)26-19-21-30-28(23-26)33-41(50(3,4)53(30)6)67-35(43(55)61-8)34(42(54)60-7)51(33)70-38(46(58)64-11)39(71-51)47(59)65-12/h13-23,31H,1-12H3 |
InChI Key |
RKEHQAARQQFYEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C3=C(N1C)C=CC(=C3)C(C4=CC=CC=C4)C5=CC6=C(C=C5)N(C(C(=S)C6=C7SC(=C(S7)C(=O)OC)C(=O)OC)(C)C)C)C8(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S8)C(=O)OC)C(=O)OC)C |
Origin of Product |
United States |
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